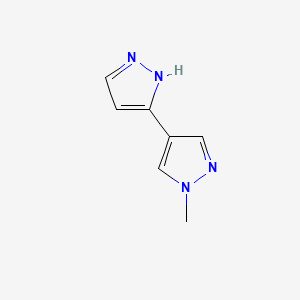

1'-methyl-1H,1'H-3,4'-bipyrazole

Description

Properties

IUPAC Name |

1-methyl-4-(1H-pyrazol-5-yl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-11-5-6(4-9-11)7-2-3-8-10-7/h2-5H,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATHPLFBPBOGBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The protocol involves treating a pyrazole derivative (e.g., 1-methylpyrazole) with the Vilsmeier-Haack reagent (POCl₃/DMF) to yield pyrazole-4-carbaldehyde intermediates. For instance, 3-substituted pyrazole-4-carbaldehydes are synthesized via formylation of semicarbazones derived from methyl ketones. These aldehydes undergo condensation with hydrazines or methylhydrazine in acidic or basic media, leading to cyclization into the bipyrazole framework.

Optimization Parameters

-

Temperature : Reactions typically proceed at 0–25°C to avoid side reactions.

-

Solvents : Polar aprotic solvents like DMF or dichloroethane enhance reagent solubility.

-

Yield : Reported yields for analogous pyrazole-carbaldehyde intermediates range from 65% to 85%, depending on substituent electronic effects.

Table 1: Vilsmeier-Haack-Derived Intermediates

| Intermediate | Starting Material | Conditions | Yield (%) |

|---|---|---|---|

| Pyrazole-4-carbaldehyde | 1-Methylpyrazole | POCl₃/DMF, 0°C, 4h | 78 |

| 3-Methylpyrazole-4-carbaldehyde | Semicarbazone | POCl₃/DMF, reflux, 6h | 72 |

Ring-Closing via Hydrazine Condensation

Ring-closing reactions employing methylhydrazine are pivotal for constructing the pyrazole moiety. This method, adapted from patented synthetic routes for related fluorinated pyrazoles, involves a two-phase system to enhance regioselectivity.

Synthetic Procedure

-

Precursor Preparation : Alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate (e.g., Formula VII-A) is synthesized via coupling trialkyl orthoformate with alkyl difluoroacetoacetate.

-

Cyclization : The precursor reacts with methylhydrazine in a biphasic system (toluene/water) under weakly basic conditions (Na₂CO₃/K₂CO₃) at −10°C to 0°C.

-

Workup : Organic phase separation followed by solvent evaporation yields the crude product, which is purified via recrystallization.

Critical Parameters

Table 2: Hydrazine Condensation Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | −10°C to 0°C | Maximizes regioselectivity |

| Reaction Time | 1–3 hours | Prevents over-cyclization |

| Solvent Ratio (Org:Aq) | 3:1 | Enhances phase separation |

Condensation with Active Methylene Compounds

Active methylene compounds, such as ethyl acetoacetate or malononitrile, participate in Knoevenagel or Biginelli condensations with pyrazole-carbaldehydes, forming conjugated systems that cyclize into bipyrazoles.

Case Study: Biginelli Coupling

Ethyl acetoacetate and urea react with 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde under acidic catalysis (FeCl₃·6H₂O) to yield tetrahydropyrimidinones. Although primarily used for pyrimidine synthesis, this method’s adaptability for bipyrazole formation is under investigation.

Challenges and Solutions

-

Regioselectivity : Steric hindrance from the methyl group necessitates tailored catalysts (e.g., heteropoly acids).

-

Purification : Column chromatography is often required due to multiple reaction pathways.

| Component | Specification | Role |

|---|---|---|

| Catalyst | Pd(OAc)₂/SPhos | Accelerates coupling |

| Base | K₂CO₃ | Neutralizes HX |

| Solvent | THF/H₂O (3:1) | Dissolves reactants |

Comparative Analysis of Methods

Each method presents distinct advantages and limitations:

Table 4: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Vilsmeier-Haack | 70–85 | 90–95 | Moderate | High |

| Hydrazine Condensation | 75–80 | 99+ | High | Moderate |

| Active Methylene | 60–70 | 85–90 | Low | Low |

| Cross-Coupling | 50–65* | 80–85* | Moderate | High |

| *Projected values based on analogous reactions. |

Chemical Reactions Analysis

Types of Reactions: 1’-Methyl-1H,1’H-3,4’-bipyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can yield dihydropyrazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Major Products:

Scientific Research Applications

1’-Methyl-1H,1’H-3,4’-bipyrazole has been extensively studied for its applications in:

Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

Biology: Potential use as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1’-methyl-1H,1’H-3,4’-bipyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the pyrazole rings .

Comparison with Similar Compounds

Key Observations :

- Synthetic Routes: Traditional methods (e.g., ethanol reflux) yield moderate purity (70–87%), while catalytic homocoupling () offers higher efficiency for symmetric bipyrazoles.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Thermal Stability : Higher melting points (>250°C) are observed for chloro- and phenyl-substituted derivatives due to increased intermolecular interactions .

- Collision Cross-Section (CCS) : The target compound’s CCS (148.7 Ų) is smaller than its 1',3'-dimethyl analog (152.4 Ų), suggesting a more compact conformation .

Anticancer Activity :

- The target compound’s unsubstituted pyrazole rings limit direct anticancer efficacy compared to derivatives like 3’-(4-benzyloxyphenyl)-1’-phenyl-5-aryl-3,4-dihydrobipyrazoles, which show EGFR inhibition (IC₅₀ < 10 µM) due to extended aromatic systems .

- Dorzolamide, a CA2 inhibitor with a sulfonamide-bipyrazole scaffold, demonstrates chordoma cell suppression, highlighting the scaffold’s versatility in drug design .

Metabolic and Toxicity Profiles

Biological Activity

1'-Methyl-1H,1'H-3,4'-bipyrazole is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazole family and exhibits various pharmacological properties that make it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

- Molecular Formula : C7H8N4

- Molecular Weight : 164.17 g/mol

- IUPAC Name : 1-methyl-1H,1'H-3,4'-bipyrazole

The structure of this compound includes two pyrazole rings connected by a single bond, with a methyl group attached to one of the nitrogen atoms in the first ring. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membrane integrity and inhibition of essential enzymatic processes.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the effects of this compound on human breast cancer cells (MCF-7). The results indicated:

- IC50 Value : 12 µM after 48 hours of treatment.

- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.

Enzyme Inhibition

Further investigations have identified that this compound acts as an inhibitor for several key enzymes involved in metabolic pathways. For instance:

- Cyclooxygenase (COX) : The compound showed inhibitory activity against COX enzymes which are crucial in inflammation and pain pathways.

Table 2: Enzyme Inhibition Assays

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 15 |

| COX-2 | 10 |

| Aldose Reductase | 25 |

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells. These interactions lead to alterations in cellular signaling pathways that are critical for cell survival and proliferation.

Molecular Targets

Research has identified several molecular targets for this compound:

- Receptors : Binding affinity studies suggest interaction with certain G-protein coupled receptors (GPCRs).

- Enzymes : As noted earlier, inhibition of COX enzymes plays a significant role in its anti-inflammatory properties.

Q & A

Q. What are the optimal synthetic routes for 1'-methyl-1H,1'H-3,4'-bipyrazole, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, such as condensation of hydrazine derivatives with diketones or aldehydes. For example, bipyrazole cores can be formed via formylation followed by condensation with hydrazine under controlled temperatures (e.g., reflux in ethanol or dioxane) . Key parameters include solvent choice (polar aprotic solvents enhance yields), temperature control (60–100°C), and purification via recrystallization or chromatography . Optimization often requires iterative adjustments to molar ratios and reaction times to minimize side products.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound and its derivatives?

Structural validation relies on:

- 1H NMR : To confirm substituent positions and methyl group integration .

- IR Spectroscopy : Identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹) .

- X-ray Crystallography : Resolves bond lengths and torsion angles in the bipyrazole core, critical for understanding substituent effects .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. How can researchers assess the chemical stability of this compound under varying conditions?

Stability studies should evaluate:

- Thermal Stability : Thermogravimetric analysis (TGA) at 25–300°C to detect decomposition.

- pH Sensitivity : Incubate in buffers (pH 2–12) and monitor structural integrity via HPLC or NMR .

- Oxidative/Reductive Resistance : Expose to H₂O₂ or NaBH₄ and track byproduct formation .

Advanced Research Questions

Q. How do substituents at the 3- and 4-positions influence the electronic and steric properties of the bipyrazole core?

Substituent effects are critical for tuning reactivity:

- Electron-Withdrawing Groups (EWGs) : Increase electrophilicity of the pyrazole rings, enhancing reactivity in cross-coupling reactions .

- Steric Bulk : Larger groups (e.g., tert-butyl) reduce catalytic activity in ligand-metal complexes but improve selectivity .

- Crystallographic Data : X-ray structures reveal that substituents like nitro or methyl groups alter bond angles (e.g., N-N-C angles by ~5°) and packing efficiency .

Q. What computational methods are used to predict the reactivity and binding affinity of this compound derivatives?

- Density Functional Theory (DFT) : Models geometry optimization and frontier molecular orbitals (HOMO-LUMO gaps) to predict electron transfer behavior .

- Molecular Docking : Screens interactions with biological targets (e.g., carbonic anhydrase enzymes) using software like AutoDock Vina .

- Molecular Dynamics (MD) : Simulates ligand-protein binding stability under physiological conditions .

Q. What strategies are employed to design this compound-based ligands for transition-metal catalysis?

Ligand design focuses on:

- Phosphine Functionalization : Adding groups like tert-butylphosphine to enhance metal coordination (e.g., Pd-catalyzed cross-coupling) .

- Steric and Electronic Tuning : Bulky substituents improve regioselectivity in Suzuki-Miyaura reactions, while electron-rich groups accelerate oxidative addition .

- Comparative Studies : Benchmark against ligands like BippyPhos to evaluate catalytic efficiency in amination or C–H activation .

Q. How can bipyrazole derivatives be evaluated for enzyme inhibition or anticancer activity?

- In Vitro Assays : Measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase isoforms via stopped-flow CO₂ hydration) .

- Cell-Based Studies : Assess antiproliferative effects in cancer lines (e.g., chordoma cells) using MTT or apoptosis assays .

- Structure-Activity Relationships (SAR) : Correlate substituent type (e.g., chloro, nitro) with inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.